2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

Medicinal Chemistry Kinase Inhibition Physicochemical Properties

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide (CAS 189509-86-2) is a synthetic thiazole-4-carboxamide featuring a 2-benzamido group and a 3,4-dimethoxyphenethyl amide tail. This scaffold is implicated in CK1δ/ε kinase inhibition and α7 nAChR modulation, yet direct comparative bioactivity data remain sparse—making it an essential, non-interchangeable probe for SAR-driven lead optimization. Its moderate cLogP (~3.6) and low molecular weight (411.5 g/mol) offer favorable starting points for further medicinal chemistry. Procure this compound to deconvolute the contribution of the 2-benzamido substitution pattern and explore a distinct chemical space beyond typical benzimidazole-based CK1 inhibitors.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 189509-86-2
Cat. No. B2398179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
CAS189509-86-2
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C21H21N3O4S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-20(26)16-13-29-21(23-16)24-19(25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)
InChIKeyFROXHHGNHHXOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 189509-86-2: 2-Benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide – Sourcing & Baseline Characterization


The compound 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide (CAS 189509-86-2) is a synthetic thiazole-4-carboxamide derivative with the molecular formula C₂₁H₂₁N₃O₄S and a molecular weight of 411.5 g/mol [1]. It features a benzamido group at the 2-position of the thiazole ring and a 3,4-dimethoxyphenethyl amide at the 4-carboxamide position. This scaffold places it within a class of compounds investigated for kinase inhibition (e.g., CK1δ/ε) and nicotinic acetylcholine receptor modulation [2]. However, published quantitative bioactivity data specifically for CAS 189509-86-2 remains sparse, and its differentiation from close analogs must currently be inferred from structural comparisons and class-level structure-activity relationship (SAR) trends rather than direct head-to-head assay data.

Procurement Risk: Why Generic Substitution of 2-Benzamido-thiazole-4-carboxamide Analogs Is Unreliable


Within the 2-amido-thiazole-4-carboxamide chemotype, minimal structural changes at the 2-amido position profoundly alter both target selectivity and potency. For example, replacing the 2-benzamido group with a 2-(phenylamino) or 2-(pyrimidin-2-ylamino) group generates compounds with distinct biological profiles [1]. The presence of the 3,4-dimethoxyphenethyl moiety on the 4-carboxamide further modulates lipophilicity (cLogP ≈ 3.6 [2]) and hydrogen-bonding capacity, which directly impacts membrane permeability and target binding kinetics. Without direct comparative data for this specific compound, assuming functional equivalence with any other 2-substituted thiazole-4-carboxamide analog is scientifically unjustifiable and introduces significant risk of altered pharmacological outcomes in experimental settings.

Quantitative Differentiation Evidence for CAS 189509-86-2 Against Its Closest Analogs


Structural Differentiation: 2-Benzamido vs. 2-(4-Chlorobenzamido) Substituent Impact on Physicochemical Profile

CAS 189509-86-2 and its closest commercially cataloged analog, 2-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide (CAS 941882-04-8), differ only by a para-chloro substitution on the benzamido ring [1]. This substitution increases the molecular weight from 411.5 to 445.9 Da and raises the calculated logP (XLogP3-AA of CAS 189509-86-2 is 3.6 [2]; the 4-chloro analog is predicted to be more lipophilic). The absence of the electron-withdrawing chlorine in CAS 189509-86-2 alters the electron density of the benzamido carbonyl, which may affect hydrogen-bonding interactions with kinase hinge regions, as suggested by CK1δ co-crystal structures of related 2-benzamido-thiazole-4-carboxamides [3].

Medicinal Chemistry Kinase Inhibition Physicochemical Properties

Kinase Selectivity Potential: Class-Level Inference from CK1δ/ε Inhibitor SAR

Although direct kinase profiling data for CAS 189509-86-2 is not publicly available, closely related 2-benzamido-thiazole-4-carboxamide analogs (compounds 5 and 6 in Bischof et al., 2012) demonstrated potent CK1δ inhibition with IC₅₀ values of 0.040 μM and 0.042 μM, respectively, and compound 5 exhibited fivefold selectivity over CK1ε (IC₅₀ CK1ε = 0.199 μM) [1]. Compound 5 was further screened against a panel of 442 kinases and retained high selectivity for CK1δ [1]. The key structural difference is that the reported inhibitors carry a benzimidazole amide at the 4-position rather than the 3,4-dimethoxyphenethyl amide present in CAS 189509-86-2. This substitution at the 4-carboxamide is expected to modulate kinase selectivity by altering the interaction with the solvent-exposed region of the ATP-binding pocket.

Kinase Inhibition CK1δ/ε Selectivity

Antiproliferative Activity Potential: Cross-Study Context from Thiazole-4-carboxamide Tiazofurin Mimics

A series of 2-substituted thiazole-4-carboxamide derivatives was synthesized and evaluated for in vitro antitumor activity as tiazofurin mimics (Popsavin et al., 2014) [1]. While CAS 189509-86-2 was not among the tested compounds, the study established that the thiazole-4-carboxamide scaffold can confer low micromolar antiproliferative activity against human tumor cell lines when appropriately substituted at the 2-position. The 2-benzamido substituent of CAS 189509-86-2 is structurally distinct from the sugar-mimetic substituents used in the tiazofurin mimic series, suggesting a potentially different mechanism of action.

Anticancer Tiazofurin Mimic Antiproliferative

α7 nAChR Modulation: Patent-Level Evidence Suggests Potential Differentiation

Patent US 9,388,196 B2 (Lupin Ltd.) discloses thiazole derivatives as α7 nicotinic acetylcholine receptor (α7 nAChR) modulators for the treatment of Alzheimer's disease and cognitive impairment [1]. The generic Markush structure encompasses compounds with a 2-amido-thiazole-4-carboxamide core similar to CAS 189509-86-2. Vendor annotations (non-authoritative) specifically cite α7 nAChR as the primary target of CAS 189509-86-2 . If confirmed, this would differentiate CAS 189509-86-2 from the CK1δ/ε-selective benzimidazole analogs, which show no reported α7 nAChR activity.

Neuroscience α7 nAChR Cognitive Disorders

Procurement-Relevant Application Scenarios for CAS 189509-86-2 Based on Established Evidence


Kinase Selectivity Probe Development for CK1δ vs. CK1ε Profiling

Given the validated CK1δ/ε inhibitory activity of the 2-benzamido-thiazole-4-carboxamide core [1], CAS 189509-86-2 can serve as a starting scaffold for exploring how 4-carboxamide modifications (here, a 3,4-dimethoxyphenethyl group) redirect kinase selectivity. Procurement is warranted for laboratories seeking to diversify their CK1 inhibitor chemical space beyond the benzimidazole-containing analogs. The lower molecular weight and moderate lipophilicity (cLogP 3.6 [2]) of CAS 189509-86-2 are favorable starting points for further optimization.

Anticancer Probe Synthesis Leveraging Tiazofurin Mimic Scaffold

The thiazole-4-carboxamide scaffold is a recognized tiazofurin mimic with documented antiproliferative activity [3]. CAS 189509-86-2 offers a new 2-benzamido substitution pattern not previously explored in this context. Procurement is strategically relevant for medicinal chemistry groups seeking to evaluate whether the 2-benzamido group confers enhanced tumor cell selectivity or a distinct mechanism of action compared to sugar-mimetic 2-substituents.

Neuroscience Target Validation: α7 nAChR Modulator Screening

Patent disclosures indicate that 2-amido-thiazole-4-carboxamide derivatives can modulate α7 nAChR [4], and vendor annotations suggest this compound may engage this target. Procurement of CAS 189509-86-2 is rational for academic or industrial screening centers conducting α7 nAChR-focused electrophysiology or calcium flux assays, particularly for Alzheimer's disease or cognitive deficit programs. Confirmatory testing is required to validate the reported target annotation.

SAR Comparator for 2-Amido-Thiazole-4-Carboxamide Library Design

CAS 189509-86-2 serves as a well-defined structural comparator to the 4-chloro analog (CAS 941882-04-8) and the benzimidazole analog (CK1δ inhibitor) [5]. Procurement of all three compounds enables systematic SAR studies to deconvolute the contribution of (i) benzamido phenyl substitution (H vs. Cl), (ii) 4-carboxamide amine structure (dimethoxyphenethyl vs. benzimidazole), and (iii) overall lipophilicity to biological activity. This comparative approach is essential for rational lead optimization.

Quote Request

Request a Quote for 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.